![molecular formula C22H16N2O4S2 B11945563 N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide CAS No. 83202-22-6](/img/structure/B11945563.png)
N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of a naphthylamine derivative with a benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
科学的研究の応用
N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
作用機序
The mechanism of action of N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .
類似化合物との比較
Similar Compounds
N-(phenylsulfonyl)benzamides: These compounds share the sulfonamide group and have been studied for their BCL-2 inhibitory activity.
Benzenesulfonamide derivatives: These include various compounds with modifications to the sulfonamide group, showing diverse biological activities.
Uniqueness
N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .
特性
CAS番号 |
83202-22-6 |
|---|---|
分子式 |
C22H16N2O4S2 |
分子量 |
436.5 g/mol |
IUPAC名 |
(NE)-N-[(4E)-4-(benzenesulfonylimino)naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C22H16N2O4S2/c25-29(26,17-9-3-1-4-10-17)23-21-15-16-22(20-14-8-7-13-19(20)21)24-30(27,28)18-11-5-2-6-12-18/h1-16H/b23-21+,24-22+ |
InChIキー |
DMYWAKAZWKYTMZ-MBALSZOMSA-N |
異性体SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C3=CC=CC=C3/C(=N/S(=O)(=O)C4=CC=CC=C4)/C=C2 |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


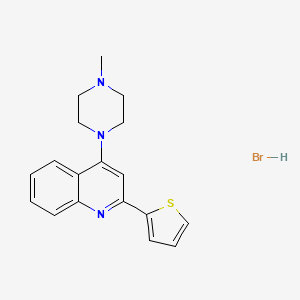
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)
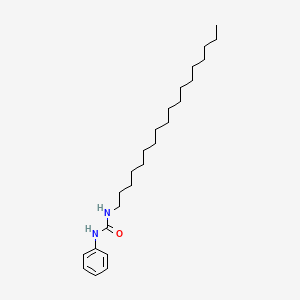
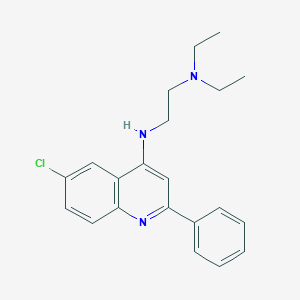
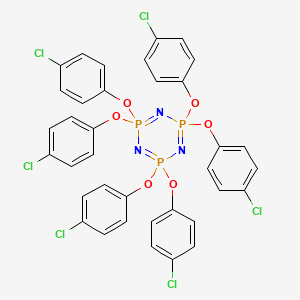

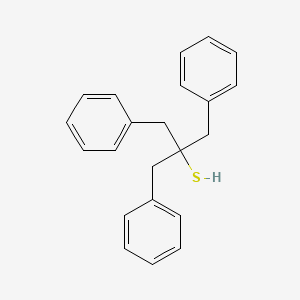
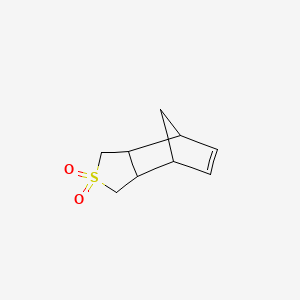
![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)





